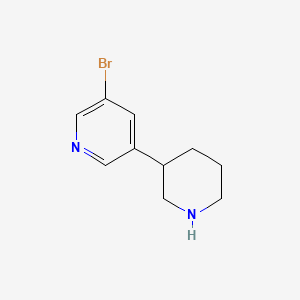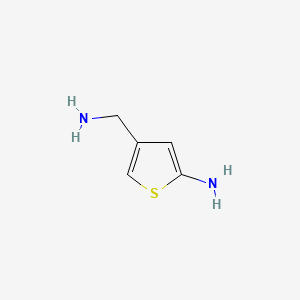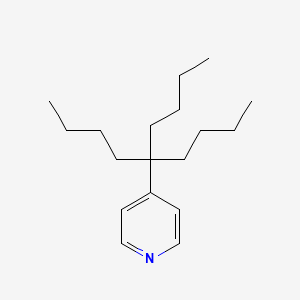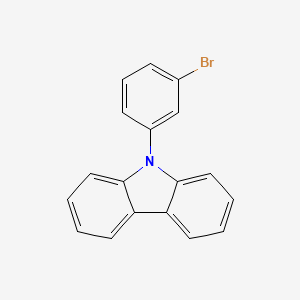
9-(3-Bromophenyl)-9H-carbazole
概要
説明
“9-(3-Bromophenyl)-9H-carbazole” is a chemical compound with the molecular formula C18H12BrN . It is a solid substance at 20 degrees Celsius . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular weight of “9-(3-Bromophenyl)-9H-carbazole” is 322.21 g/mol . The structure of the compound has been confirmed by various spectroscopic techniques .Physical And Chemical Properties Analysis
“9-(3-Bromophenyl)-9H-carbazole” is a solid substance at 20 degrees Celsius . It appears as a white to almost white powder or crystal .科学的研究の応用
Use in Organic Chemistry
9-(3-Bromophenyl)-9H-carbazole is a chemical compound used in organic chemistry . It’s a solid substance with a molecular weight of 322.21 . It’s typically white to almost white in color and has a melting point between 67.0 to 71.0 °C .
Use in Anticancer Research
A study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These compounds were tested for their anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10−5 M . The growth percent (GP) and percent growth inhibition (PGI) were calculated . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound 4e .
Use in Material Science
9-(3-Bromophenyl)-9-phenyl-9H-fluorene is a chemical compound that is related to 9-(3-Bromophenyl)-9H-carbazole . It is a solid substance with a molecular weight of 397.315 . It’s typically white and has a melting point of 133°C . This compound could potentially be used in material science for the development of new materials, given its unique chemical structure .
Use in Pharmaceutical Research
9-(3-Bromophenyl)-9H-carbazole is used in pharmaceutical research . It’s a solid substance with a molecular weight of 322.21 . It’s typically white to almost white in color and has a melting point between 67.0 to 71.0 °C . This compound could potentially be used in the development of new drugs, given its unique chemical structure .
Use in Synthesis of Derivatives
A study described the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .
Use in Cross-Coupling Reactions
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions . These compounds are also used in catalysis, medicinal chemistry, polymer or optoelectronics materials . Although “9-(3-Bromophenyl)-9H-carbazole” is not directly mentioned, it could potentially be used in the synthesis of these borinic acids and their derivatives .
Safety And Hazards
The compound may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
将来の方向性
While specific future directions for “9-(3-Bromophenyl)-9H-carbazole” are not mentioned in the retrieved data, related compounds have shown promising potential in various fields, including medicinal chemistry . This suggests that “9-(3-Bromophenyl)-9H-carbazole” could also have potential applications in these areas.
特性
IUPAC Name |
9-(3-bromophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGHGKNHPPZALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729705 | |
| Record name | 9-(3-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Bromophenyl)-9H-carbazole | |
CAS RN |
185112-61-2 | |
| Record name | 9-(3-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(3-Bromophenyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6H-[1,3]Oxazolo[3',4':1,2]pyrrolo[3,4-d][1,2,3]triazole](/img/structure/B595360.png)
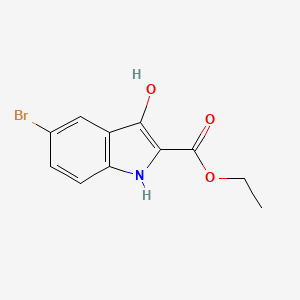

![N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide](/img/structure/B595365.png)
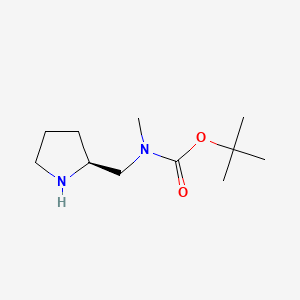
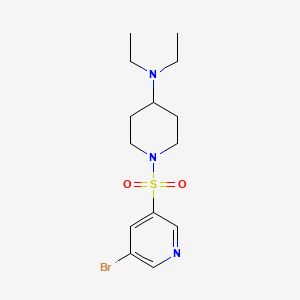
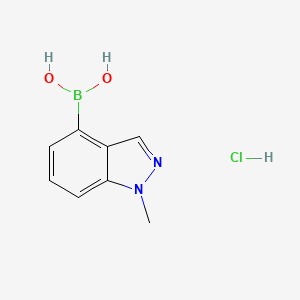
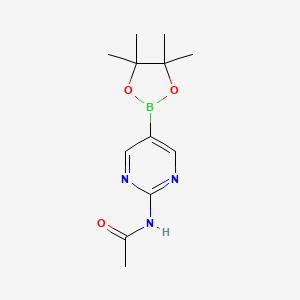
![5aH-Oxireno[4,5]cyclopenta[1,2-c]pyridine-5a,6-diol,octahydro-1a-methyl-,[1aR-(1a-alpha-,1b-bta-,5a-](/img/no-structure.png)
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)
![2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B595375.png)
